molecular formula C9H13BrF2O4 B14413172 Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester CAS No. 82477-46-1

Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester

Cat. No.: B14413172
CAS No.: 82477-46-1
M. Wt: 303.10 g/mol
InChI Key: RHGJJSXLUXQWED-UHFFFAOYSA-N
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Description

Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is a chemical compound with the molecular formula C8H13BrF2O4. It is also known by other names such as Diethyl bromomethylmalonate and Diethyl 2-bromo-2-methylmalonate . This compound is a derivative of malonic acid and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester typically involves the bromination of diethyl malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester involves its reactivity as a malonate derivative. The compound can form enolate ions under basic conditions, which can then undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, (bromodifluoromethyl)methyl-, diethyl ester is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where such functionality is required .

Properties

CAS No.

82477-46-1

Molecular Formula

C9H13BrF2O4

Molecular Weight

303.10 g/mol

IUPAC Name

diethyl 2-[bromo(difluoro)methyl]-2-methylpropanedioate

InChI

InChI=1S/C9H13BrF2O4/c1-4-15-6(13)8(3,9(10,11)12)7(14)16-5-2/h4-5H2,1-3H3

InChI Key

RHGJJSXLUXQWED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)C(F)(F)Br

Origin of Product

United States

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